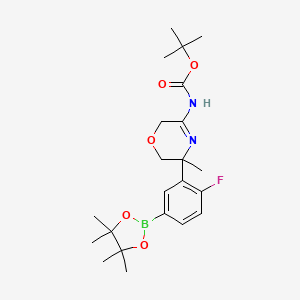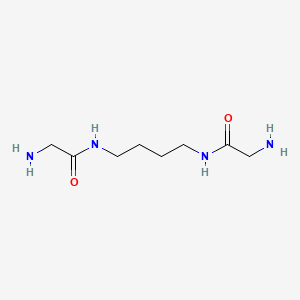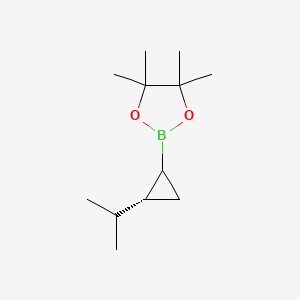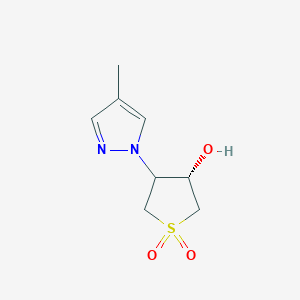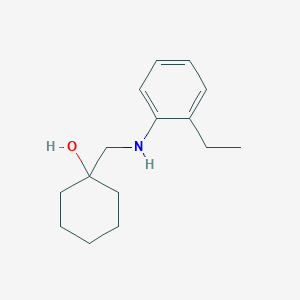![molecular formula C12H13F3INO3 B13347152 2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is a chemical compound with the molecular formula C12H13F3INO3. It is an intermediate in the synthesis of various psychoactive substances, particularly those that act on serotonin receptors. This compound is characterized by the presence of trifluoromethyl, iodo, and dimethoxyphenethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide typically involves the reaction of 4-iodo-2,5-dimethoxyphenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-iodo-2,5-dimethoxyphenethylamine
Reagent: Trifluoroacetic anhydride
Solvent: Dichloromethane or chloroform
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenethylamine moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenethylamine moiety.
Reduction: Reduced derivatives of the phenethylamine moiety.
Hydrolysis: 4-iodo-2,5-dimethoxyphenethylamine and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of psychoactive compounds that act on serotonin receptors.
Biology: Studying the effects of serotonin receptor agonists on biological systems.
Medicine: Potential therapeutic applications in treating disorders related to serotonin imbalance.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various downstream effects, including changes in neurotransmitter release and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(2,5-dimethoxyphenethyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(4-iodo-2,5-dimethoxyphenethyl)acetamide is unique due to the presence of the iodo group at the 4-position of the phenethylamine moiety. This structural feature contributes to its distinct chemical and pharmacological properties, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C12H13F3INO3 |
|---|---|
Molekulargewicht |
403.14 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13F3INO3/c1-19-9-6-8(16)10(20-2)5-7(9)3-4-17-11(18)12(13,14)15/h5-6H,3-4H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
ANNXCJDPSSBHSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)

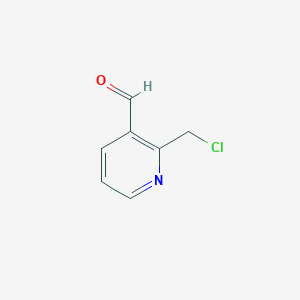
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)

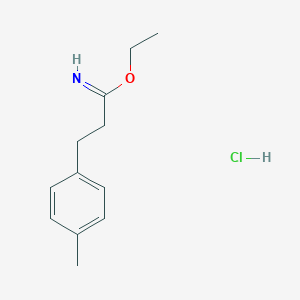
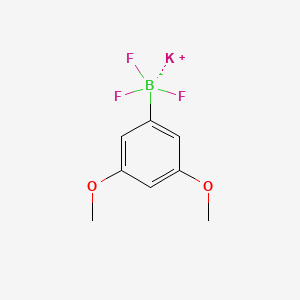
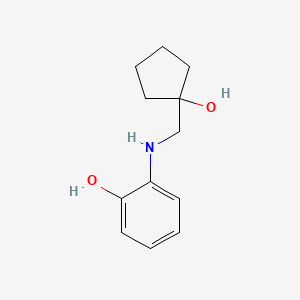
![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
